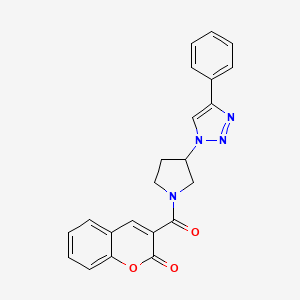
N-(2-(3-((2-((フラン-2-イルメチル)アミノ)-2-オキソエチル)チオ)-1H-インドール-1-イル)エチル)-4-メチルベンゾアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide is a complex organic compound that integrates multiple functional groups, including furan, indole, and benzamide moieties
科学的研究の応用
Chemistry
In chemistry, N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential as an antimicrobial agent due to the presence of the furan ring, which is known for its antibacterial properties . It may also exhibit anti-inflammatory and anticancer activities, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being explored for their potential to inhibit specific enzymes or receptors involved in disease pathways. For example, the indole moiety is known to interact with serotonin receptors, suggesting possible applications in neuropharmacology.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given the conjugated systems present in its structure.
作用機序
Target of Action
The primary target of this compound, also known as N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide, is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell growth and division.
Mode of Action
This compound interacts with EGFR, inhibiting its activity . The inhibition of EGFR prevents the activation of the downstream signaling pathways that lead to cell growth and division. This results in the inhibition of cell proliferation and the induction of cell death, which can lead to the reduction of tumor growth in cancers where EGFR is overexpressed or mutated.
Biochemical Pathways
The compound affects the EGFR signaling pathway. Under normal conditions, the binding of a ligand to EGFR leads to receptor dimerization, autophosphorylation, and the activation of several downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways regulate several cellular processes, including cell proliferation, differentiation, survival, and migration .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and the induction of cell death in cells where EGFR is overexpressed or mutated . This can lead to the reduction of tumor growth in certain types of cancers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the furan-2-ylmethylamine, which is then coupled with an indole derivative through a series of condensation and substitution reactions.
-
Step 1: Synthesis of Furan-2-ylmethylamine
Reagents: Furan-2-carboxaldehyde, ammonia, reducing agent (e.g., sodium borohydride).
Conditions: The reaction is carried out in an organic solvent like ethanol under reflux conditions.
-
Step 2: Coupling with Indole Derivative
Reagents: Furan-2-ylmethylamine, indole-3-carboxaldehyde, thiol reagent.
Conditions: The reaction mixture is heated under reflux in the presence of a base such as triethylamine.
-
Step 3: Formation of Benzamide Derivative
Reagents: The intermediate product from step 2, 4-methylbenzoyl chloride.
Conditions: The reaction is performed in an inert atmosphere, typically under nitrogen, with a base like pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce solvent use and waste.
化学反応の分析
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The indole and benzamide moieties can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated indole or benzamide derivatives.
類似化合物との比較
Similar Compounds
- N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide
- N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide
Uniqueness
Compared to similar compounds, N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide is unique due to the presence of the methyl group on the benzamide moiety, which can influence its lipophilicity and, consequently, its biological activity and pharmacokinetics. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
特性
IUPAC Name |
N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S/c1-18-8-10-19(11-9-18)25(30)26-12-13-28-16-23(21-6-2-3-7-22(21)28)32-17-24(29)27-15-20-5-4-14-31-20/h2-11,14,16H,12-13,15,17H2,1H3,(H,26,30)(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVMASZUHPJHTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol](/img/structure/B2385416.png)
![N-(2,4-dimethoxyphenyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2385419.png)
![5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2385420.png)
![Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate](/img/structure/B2385421.png)


![ethyl 2'-amino-6'-ethyl-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2385427.png)
![1-[4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone](/img/structure/B2385430.png)


![3-methyl-6-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2385435.png)
![(E)-methyl 2-(2-((1,4-dimethyl-1H-pyrazole-3-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2385436.png)
![2-[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2385437.png)

